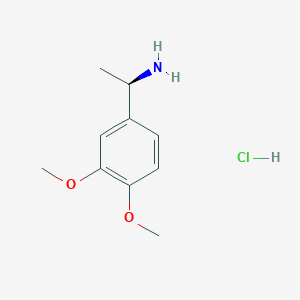![molecular formula C17H20ClNO B2399966 7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride CAS No. 2230804-26-7](/img/structure/B2399966.png)
7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a compound that belongs to the class of azepines . Azepines are unsaturated heterocycles of seven atoms, with a nitrogen replacing a carbon at one position . The specific compound contains 40 bonds in total, including 21 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 1 eleven-membered ring, 1 secondary amine (aliphatic), and 1 ether (aromatic) .
Synthesis Analysis
The synthesis of azepines can be achieved through [1,7]-electrocyclization reactions of unsaturated azomethine ylides . Another approach involves the Eschweiler–Clark reaction conditions for the formation of the azepine ring . A catalyst-free ring expansion reaction of tetrahydroisoquinolines with o-alkynylarylaldehydes has also been reported for the construction of the dibenzo[b,d]azepine skeleton .Molecular Structure Analysis
The molecular structure of 7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride has been analyzed using various spectroscopic techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD .Chemical Reactions Analysis
The key stage of the synthesis of 7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is the formation of the azepine ring under the Eschweiler–Clark reaction conditions . The synthesis of azepines by [1,7]-electrocyclization of conjugated unsaturated azomethine ylides has been known since the 1980s .科学的研究の応用
Heterocyclic compounds, including azepines, play a crucial role in medicinal chemistry due to their diverse range of biological properties. Approximately 67% of medicinal plants contain heterocyclic rings, emphasizing their significance. N-containing heterocycles, such as azepines, exhibit favorable physical, chemical, and biological properties. Let’s explore the applications of 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride in various fields .
Synthesis Methods
The synthesis of azepines involves ring expansion from either five or six-membered compounds. Researchers have employed various methods, including thermal, photochemical, and microwave irradiation, to construct these seven-membered heterocyclic compounds. Systematically designed schemes yield different derivatives of azepine, azepinone, and azepane using similar moieties .
Biological Properties
While significant progress has been made in the synthesis and reactions of azepines, the biological section remains relatively unexplored in the literature. However, the potential for N-containing seven-membered heterocycles, including benzazepines, remains promising for researchers. Let’s now explore specific applications:
Anticancer Activity: Azepines and related derivatives may exhibit anticancer properties. Further research is needed to explore their mechanisms of action and potential as novel therapeutic agents.
Antimicrobial Effects: Azepines could serve as antimicrobial agents, combating bacterial and fungal infections. Investigating their efficacy and safety profiles is essential.
Antidepressant and Anxiolytic Potential: Certain benzazepines, including 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride, may have antidepressant and anxiolytic effects. Understanding their interactions with neurotransmitter systems is crucial.
Anti-HIV Activity: Exploring the antiviral properties of azepines, particularly against HIV, is an exciting avenue for future research.
Neuroprotective Properties: Benzazepines might offer neuroprotection, potentially impacting neurodegenerative diseases. Investigating their effects on neuronal health is essential.
Anti-inflammatory Potential: Azepines could modulate inflammatory pathways, making them relevant in conditions involving inflammation.
Anticonvulsant Effects: Research into the anticonvulsant properties of azepines could lead to novel treatments for epilepsy and related disorders.
Other Applications: Beyond the mentioned fields, azepines may find applications in drug design, materials science, and other interdisciplinary areas.
将来の方向性
The future directions for the study of 7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride and similar compounds involve the development of an effective strategy for the synthesis of azepines of this type and a comprehensive study of their properties . The interest in this subject is explained by the discovery of a new general approach to the simultaneous assembly of dihydroazepine and azepine rings from available reagents .
作用機序
Target of Action
They have been found promising for the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure . They also exhibit antibacterial activity and act as sodium channel blockers .
Mode of Action
For instance, some benzazepines act as gamma-aminobutyric acid (GABA) modulators, eliciting actions such as sedation, hypnosis, skeletal muscle relaxation, anticonvulsant activity, and anxiolytic action .
Biochemical Pathways
Benzazepines have been found to inhibit squalene synthase, making them effective in the treatment of hyperlipidemia . This suggests that they may affect the cholesterol biosynthesis pathway.
Result of Action
Benzazepines have been found to exhibit a range of biological activities, including antibacterial and antiproliferative activity . They have also been found to be effective inhibitors of various enzymes .
特性
IUPAC Name |
7-phenylmethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-2-4-14(5-3-1)13-19-17-7-6-15-8-10-18-11-9-16(15)12-17;/h1-7,12,18H,8-11,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXBFBHWTVZOCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)OCC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2399883.png)

![N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B2399888.png)

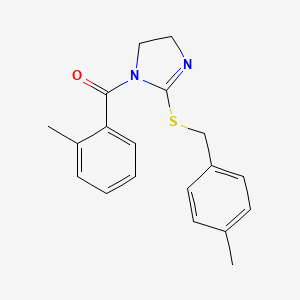
![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399891.png)
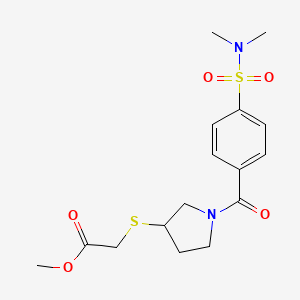
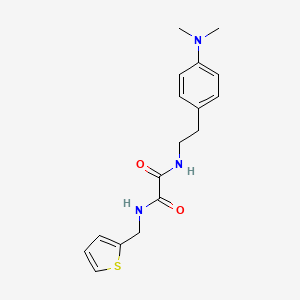
![3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2399896.png)
![(3-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399898.png)
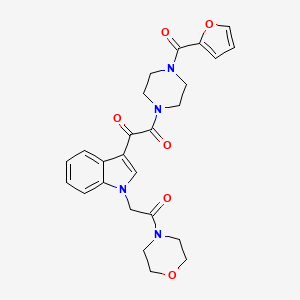
![[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride](/img/structure/B2399902.png)
![N-[1-[(4-Fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2399903.png)
